Cas no 81-07-2 (Saccharin)

Saccharin structure
Saccharin structure
Product name:Saccharin
CAS No:81-07-2
MF:C7H5NO3S
MW:183.184500455856
MDL:MFCD00005866
CID:34232
PubChem ID:5143

Saccharin Chemical and Physical Properties

Names and Identifiers

    • Benzo[d]isothiazol-3(2H)-one 1,1-dioxide
    • 1,2-DIHYDRO-2-KETOBENZISOSULFONAZOLE
    • 2,3-DIHYDROXY-1,2-BENZISOTHIAZOL-3-ONE-1,1-DIOXIDE
    • 2-SULFOBENZOIC ACID IMIDE
    • AKOS 228-41
    • ANHYDRO-O-SULFAMINEBENZOIC ACID
    • BENZOIC SULPHIMIDE
    • GARANTOSE
    • GLUSIDE
    • INSOLUBLE SACCHARIN
    • O-BENZOIC ACID SULFIMIDE
    • O-BENZOIC SULFIMIDE
    • O-SULFOBENZIMIDE
    • SACCHARIN
    • SACCHARIN 550X
    • SACCHARINE
    • SACCHARINE INSOLUBLE
    • SACCHARIN INSOLUBLE
    • SYNCAL (R) SDI
    • 1,1-Diox-1,2-benzisothiazol-3-one
    • 1,1-Dioxo-1,2-dihydro-1lambda*6*-benzo[d]-isothiazol-3-one
    • 1,1-dioxo-1,2-benzisothiazol-3-one
    • 1,1-dioxo-benzo[d]isothiazol-3-one
    • 1,2-benzisothiazol-3(2H)-one-1,1-dioxide
    • 1,2-benzisothiazol-3-one 1,1-dioxide
    • 1,2-benzoisothiazol-3(2H)-one 1,1-dioxide
    • 3-keto-2H,3H-1,2-benzisothiazole 1,1-dioxide
    • GLUCID
    • Glycosin
    • Kandiset
    • Natreen
    • Sacarina
    • Saxin
    • Sweeta
    • Sykose
    • Syncal
    • 1,2-Benzisothiazol-3(2H)-one 1,1-dioxide
    • 2,3-Dihydroxy-1,2-benzisothiazol-3-one 1,1-dioxide
    • Saccharimide
    • Benzosulfimide
    • Benzoic sulfimide
    • o-Benzosulfimide
    • Saccharinose
    • Benzosulphimide
    • Saccharinol
    • Saccharin acid
    • Benzosulfinide
    • Saccharol
    • Hermesetas
    • 1,2-Benzisothiazol-3(2H)-one, 1,1-dioxide
    • Saccharina
    • Zaharina
    • Sucrette
    • Benzo-2-sulphimide
    • o-Benzoyl sulfimide
    • Sucre edulcor
    • o-Benzoic sulphimide
    • Benzoylsulfonic Imide
    • o-Sulfoben
    • 1,2-Benzisothiazolin-3-one, 1,1-dioxide (8CI)
    • 1,1-Dioxido-3-oxo-2,3-dihydrobenzo[d]isothiazole
    • 1,1-Dioxo-1,2-benzisothiazol-3(2H)-one
    • 1,1-Dioxo-1,2-benzothiazol-3-one
    • 1,1-Dioxo-1,2-dihydro-1λ*6*-benzo[d]isothiazol-3-one
    • 2,3-Dihydro-1,2-benzisothiazol-3-one-1,1-dioxide
    • 2,3-Dihydro-1λ6,2-benzothiazole-1,1,3-trione
    • 2,3-Dihydro-3-oxobenzisosulfonazole
    • 3-Benzisothiazolinone 1,1-dioxide
    • 3-Hydroxybenzisothiazole-S,S-dioxide
    • 550 Saccharine
    • Benzo[d]isothiazol-3(2H)-one-1,1-dioxide
    • Benzoic sulphinide
    • MeSH ID: D012439
    • Necta Sweet
    • NSC 5349
    • o-Sulfobenzoic acid imide
    • Sucram
    • Saccharin
    • MDL: MFCD00005866
    • Inchi: 1S/C7H5NO3S/c9-7-5-3-1-2-4-6(5)12(10,11)8-7/h1-4H,(H,8,9)
    • InChI Key: CVHZOJJKTDOEJC-UHFFFAOYSA-N
    • SMILES: O=C1C2C(=CC=CC=2)S(=O)(=O)N1
    • BRN: 6888

Computed Properties

  • Exact Mass: 182.99900
  • Monoisotopic Mass: 182.999
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 303
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 71.6
  • Surface Charge: 0
  • Tautomer Count: 2

Experimental Properties

  • Color/Form: White monoclinic crystals. Those sublimed in vacuum are needle like crystals.
  • Density: 0.828
  • Melting Point: 226-229 °C (lit.)
  • Boiling Point: subl
  • Refractive Index: 1.5500 (estimate)
  • Solubility: acetone: soluble1g in 12mL(lit.)
  • Water Partition Coefficient: 3.3 g/L (20 ºC)
  • Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents.
  • PSA: 71.62000
  • LogP: 1.52830
  • Merck: 8311
  • pka: 11.68(at 18℃)
  • Solubility: It is slightly soluble in water, ether and chloroform, and soluble in ethanol, ethyl acetate and acetone. Its sodium salt is called saccharin sodium or soluble saccharin. It is easily soluble in water. The sweet taste of dilute aqueous solution is about 300-500 times that of sucrose
  • Sensitiveness: Sensitive to humidity

Saccharin Security Information

Saccharin Customs Data

  • HS CODE:2925110000
  • Customs Data:

    China Customs Code:

    2925110000

    Overview:

    HS: 2925110000. Saccharin and its salt. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). Minimum tariff:9.0%. general tariff:90.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food

    Summary:

    HS: 2925110000. benzo[d]isothiazol-3(2h)-one 1,1-dioxide. VAT:17.0%. tax rebate rate:9.0%. supervision conditions:ab(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tarrif:9.0%. general tariff:90.0%

Saccharin Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S28871-250mg
Saccharin
81-07-2
250mg
¥148.0 2021-09-07
MedChemExpress
HY-Y0272-10mM*1mLinDMSO
Saccharin
81-07-2 99.45%
10mM*1mLinDMSO
¥550 2022-05-18
Ambeed
A239294-25g
o-Benzoic Sulfimide
81-07-2 98%
25g
$9.0 2025-02-21
Ambeed
A239294-500g
o-Benzoic Sulfimide
81-07-2 98%
500g
$60.0 2025-02-21
Life Chemicals
F0001-2092-5g
2,3-dihydro-1,2-benzothiazole-1,1,3-trione
81-07-2 95%+
5g
$60.0 2023-09-07
Life Chemicals
F0001-2092-1g
2,3-dihydro-1,2-benzothiazole-1,1,3-trione
81-07-2 95%+
1g
$21.0 2023-09-07
Ambeed
A239294-10g
o-Benzoic Sulfimide
81-07-2 98%
10g
$7.0 2025-02-21
Life Chemicals
F0001-2092-10g
2,3-dihydro-1,2-benzothiazole-1,1,3-trione
81-07-2 95%+
10g
$84.0 2023-09-07
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
S0040000
Saccharin
81-07-2 European Pharmacopoeia (EP) Reference Standard
¥2654.27 2022-02-23
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHR1341-1G
Saccharin
81-07-2
1g
¥880.46 2024-12-22

Saccharin Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Water Solvents: Water
Reference
Chemistry of nitroimides. 2. Hydrolysis and alcoholysis of nitroimides
Kozlova, I. K.; et al, Izvestiya Akademii Nauk SSSR, 1981, (11), 2556-63

Production Method 2

Reaction Conditions
1.1 Reagents: Periodic acid (H5IO6) Catalysts: Chromium trioxide Solvents: Acetonitrile ;  rt → 85 °C; 1 h, 85 °C
Reference
Oxidative cyclization of N-alkyl-o-methyl-arenesulfonamides to biologically important saccharin derivatives
Xu, Liang; et al, Tetrahedron, 2006, 62(33), 7902-7910

Production Method 3

Reaction Conditions
1.1 Solvents: 1,1,2,2-Tetrachloroethane ;  10 min, 50 °C
1.2 Catalysts: Titanium tetrachloride ;  48 h, 115 °C
Reference
TiCl4-promoted direct N-acylation of sulfonamide with carboxylic ester
Fu, Shaomin; et al, Tetrahedron Letters, 2010, 51(44), 5834-5837

Production Method 4

Reaction Conditions
1.1 Reagents: Trichloromethylsilane Solvents: Acetone ;  rt; rt → 56 °C; 24 h, 56 °C
Reference
Synthesis study of saccharin-methyl-chlorosilane
Li, Xin; et al, Jingxi Yu Zhuanyong Huaxuepin, 2010, 18(4), 29-31

Production Method 5

Reaction Conditions
1.1 Solvents: Acetonitrile ;  37 h, rt
Reference
Studies of silyl-transfer photochemical reactions of N-[(trimethylsilyl)alkyl]saccharins
Cho, Dae Won; et al, Bulletin of the Korean Chemical Society, 2010, 31(9), 2453-2458

Production Method 6

Reaction Conditions
1.1 Reagents: Pyrrolidine Solvents: Acetonitrile ;  1 h, 20 °C
Reference
Tosvinyl and Besvinyl as Protecting Groups of Imides, Azinones, Nucleosides, Sultams, and Lactams. Catalytic Conjugate Additions to Tosylacetylene
Petit, Elena; et al, Journal of Organic Chemistry, 2014, 79(18), 8826-8834

Production Method 7

Reaction Conditions
1.1 Reagents: Chromium sulfate
Reference
Electrochemistry of drug manufacture. II. 2
Mizuguchi, Jun, Yakugaku Zasshi, 1947, 67, 94-7

Production Method 8

Reaction Conditions
1.1 Reagents: Ammonium hydroxide Solvents: Water
Reference
Further investigations on the two isomeric chlorides of orthosulphobenzoic acid
Remsen, Ira, American Chemical Journal, 1903, 30, 247-309

Production Method 9

Reaction Conditions
1.1 Reagents: Lithium perchlorate Solvents: Methanol ,  Acetonitrile ;  25 °C
Reference
Electrically-driven N(sp2)-C(sp2/3) bond cleavage of sulfonamides
Wetzel, Annica; et al, ACS Sustainable Chemistry & Engineering, 2020, 8(8), 3487-3493

Production Method 10

Reaction Conditions
1.1 Reagents: Ammonia Solvents: tert-Butanol
Reference
Sulfobenzoic acid esters. III. Correct structures of the aryl esters
Loev, Bernard; et al, Journal of Organic Chemistry, 1962, 27, 2448-52

Production Method 11

Reaction Conditions
1.1 Reagents: Hydrochloric acid
Reference
Synthesis of N,N'-bis(imido)dialkyltin
Shcherbakov, V. I.; et al, Zhurnal Obshchei Khimii, 1984, 54(9), 2062-4

Production Method 12

Reaction Conditions
1.1 Reagents: Sodium dodecylthiolate Solvents: Acetonitrile ;  0.5 h, 20 °C
1.2 Reagents: Hydrochloric acid ,  Water ;  neutralized
Reference
Tosvinyl and Besvinyl as Protecting Groups of Imides, Azinones, Nucleosides, Sultams, and Lactams. Catalytic Conjugate Additions to Tosylacetylene
Petit, Elena; et al, Journal of Organic Chemistry, 2014, 79(18), 8826-8834

Production Method 13

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Cobalt diacetate ,  Manganese diacetate ,  Sodium bromide ,  Zirconium oxychloride Solvents: Acetic anhydride
Reference
O-Toluenesulfonamide catalytic oxidation in the liquid phase. I. Synthesis of 3-oxo-2,3-dihydrobenz[d]isothiazole 1,1-dioxide (saccharin) from o-toluenesulfonamide
Ioffe, E. A.; et al, Latvijas PSR Zinatnu Akademijas Vestis, 1990, (5), 613-16

Production Method 14

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide ,  Oxygen ,  1H-Imidazolium, 3-ethyl-1-methyl-, tetrafluoroborate(1-) (9:10) Solvents: 1,4-Dioxane ;  3 h, rt
Reference
From imines to amides via NHC-mediated oxidation
Sun, Shaofa; et al, Organic Chemistry Frontiers, 2022, 9(2), 356-363

Production Method 15

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Trifluoroacetic acid
Reference
Tilcotil studies. Part 2. [4 + 2] Additions with isothiazol-3(2H)-one 1,1-dioxide
Burri, Kaspar F., Helvetica Chimica Acta, 1990, 73(1), 69-80

Production Method 16

Reaction Conditions
1.1 Reagents: Hydrochloric acid ;  12 h, rt
Reference
Synthesis, characterization and antimicrobial evaluation of new 3-(Alkyl/Arylamino)benzo[d]isothiazole 1,1-derivatives
Kamble, Dhanraj P.; et al, Oriental Journal of Chemistry, 2021, 37(4), 797-804

Production Method 17

Reaction Conditions
Reference
Reactions with pseudosaccharin chloride. III. Novel fragmentation reaction leading to multiple bond formation
Hettler, Hans; et al, Tetrahedron Letters, 1966, (48), 6031-5

Saccharin Raw materials

Saccharin Preparation Products

Saccharin Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:81-07-2)Saccharin
Order Number:1613523
Stock Status:in Stock
Quantity:Company Customization
Purity:98%
Pricing Information Last Updated:Monday, 14 April 2025 21:49
Price ($):discuss personally

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